molecular formula C12H10FN5 B7569826 3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine

3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine

Cat. No.: B7569826
M. Wt: 243.24 g/mol
InChI Key: LEOKARAEHGKSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is not fully understood. However, studies have suggested that it may act by inhibiting DNA synthesis and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to have antibacterial and antifungal activities. Additionally, it has been reported to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been reported to have low toxicity and to be well-tolerated in animal studies, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its mechanism of action, which requires further investigation.

Future Directions

There are several future directions for research on 3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine can be achieved through a multi-step process. The first step involves the synthesis of 4-fluoro-1-methylbenzimidazole, followed by the synthesis of this compound through a reaction with 2-chloropyrazine. This method has been reported in the literature and has been used in various studies.

Scientific Research Applications

3-(4-Fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities in vitro. Additionally, it has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

Properties

IUPAC Name

3-(4-fluoro-1-methylbenzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-18-8-4-2-3-7(13)9(8)17-12(18)10-11(14)16-6-5-15-10/h2-6H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOKARAEHGKSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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